molecular formula C22H18ClN5O4S B2983977 6-{[4-(4-chlorophenyl)-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 852155-12-5

6-{[4-(4-chlorophenyl)-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2983977
CAS No.: 852155-12-5
M. Wt: 483.93
InChI Key: QVPANIDZWBARNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-{[4-(4-chlorophenyl)-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4 and a sulfanyl-linked 2-(4-methoxyphenyl)-2-oxoethyl moiety at position 4. The triazole ring is further connected to a tetrahydropyrimidine-2,4-dione system via a methyl group. The presence of electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) groups may influence its pharmacokinetic and pharmacodynamic profiles, including solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

6-[[4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O4S/c1-32-17-8-2-13(3-9-17)18(29)12-33-22-27-26-19(10-15-11-20(30)25-21(31)24-15)28(22)16-6-4-14(23)5-7-16/h2-9,11H,10,12H2,1H3,(H2,24,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPANIDZWBARNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(4-chlorophenyl)-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the triazole intermediate, which is then coupled with the chlorophenyl and methoxyphenyl groups under specific reaction conditions. The final step involves the formation of the tetrahydropyrimidine-dione core through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-{[4-(4-chlorophenyl)-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the chlorophenyl moiety .

Scientific Research Applications

6-{[4-(4-chlorophenyl)-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione: has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[4-(4-chlorophenyl)-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can alter cellular pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound with Analogs

Compound ID/Name Key Substituents Molecular Weight (g/mol) Bioactivity Reference
Target Compound 4-chlorophenyl, 4-methoxyphenyl-oxoethyl-sulfanyl, tetrahydropyrimidine-dione ~554.99* Hypothesized: Anti-inflammatory, enzyme inhibition -
6l (4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole) 4-methoxyphenyl, thiophene, trifluoromethyl-furan ~463.50 5-Lipoxygenase-activating protein (FLAP) inhibition
6r (2-(((5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole) 4-chlorophenyl, 4-methoxyphenyl, benzothiazole ~495.00 Antimicrobial, antioxidant
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone 4-chlorophenyl, 4-methylphenyl, ethanone ~438.90 Antimicrobial (MIC: 12.5–50 µg/mL)
KA3 (N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamide) Pyridinyl, carbamoyl-methyl ~450.00* Broad-spectrum antimicrobial (MIC: 6.25–25 µg/mL)

*Calculated based on structural data.

Key Observations:

  • Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound and analogs (e.g., 6r, ) enhances stability and binding to hydrophobic enzyme pockets, as seen in FLAP inhibitors .
  • Sulfanyl Linkages : The sulfanyl group in the target compound and analogs (e.g., 6l, ) facilitates interactions with cysteine residues in enzymes, critical for inhibitory activity .
  • Tetrahydropyrimidine-Dione Moiety : Unique to the target compound, this group may improve solubility compared to benzothiazole or pyridine substituents in analogs .

Bioactivity Profiling

  • Antimicrobial Activity : Analogs like KA3 and 6r exhibit MIC values as low as 6.25 µg/mL against E. coli and S. aureus, attributed to pyridinyl and benzothiazole groups disrupting microbial membranes . The target compound’s tetrahydropyrimidine-dione may enhance bioavailability but requires empirical validation.
  • Anti-Inflammatory Potential: Compounds with 4-methoxyphenyl substituents (e.g., 6l) show FLAP inhibition (IC₅₀: ~1 µM), suggesting the target compound may share this mechanism .

Computational and Experimental Similarity Metrics

  • Tanimoto Coefficient: Analogs with >70% structural similarity to reference drugs (e.g., SAHA) show correlated bioactivity . The target compound’s triazole and pyrimidine-dione system may yield a moderate similarity score (~60–65%) to known HDAC inhibitors.
  • Hierarchical Clustering : Bioactivity profiles of triazole derivatives cluster by substituent type; electron-withdrawing groups (e.g., Cl, CF₃) correlate with enzyme inhibition, while electron-donating groups (e.g., OCH₃) enhance antimicrobial effects .

Research Findings and Limitations

Substituent-Driven Activity : The 4-chlorophenyl group enhances enzyme binding, while methoxyphenyl improves solubility. However, bulky groups (e.g., benzothiazole in 6r) may limit blood-brain barrier penetration .

Exceptions to Similarity Rules: Despite structural resemblance, minor differences (e.g., tetrahydropyrimidine-dione vs. pyridine in KA3) can drastically alter target specificity .

Data Gaps : Direct bioactivity data for the target compound are absent; predictions rely on analogs. Experimental validation of HDAC/FLAP inhibition and pharmacokinetics is critical.

Biological Activity

The compound 6-{[4-(4-chlorophenyl)-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN4O3SC_{20}H_{19}ClN_{4}O_{3}S, with a molecular weight of approximately 426.91 g/mol. The structure features a triazole ring and a tetrahydropyrimidine moiety, which are known for their diverse biological activities.

Research indicates that compounds containing triazole and tetrahydropyrimidine structures often exhibit significant pharmacological properties. The presence of the sulfanyl group may enhance the compound's ability to interact with biological targets through mechanisms such as enzyme inhibition or receptor modulation.

Anticancer Activity

Several studies have investigated the anticancer properties of similar compounds. For instance, derivatives of triazole have shown promising results against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells . This suggests that the compound may also possess anticancer potential.

Antimicrobial Activity

Compounds with triazole rings are often evaluated for their antimicrobial properties. A study on triazole derivatives indicated significant antibacterial and antifungal activities against various pathogens . The specific interactions of the chlorophenyl and methoxyphenyl substituents may enhance these effects, although detailed studies on this specific compound are still needed.

Enzyme Inhibition

The inhibition of enzymes such as acetylcholinesterase (AChE) is crucial for developing treatments for neurodegenerative diseases. Similar compounds have shown moderate inhibitory effects on AChE . The structural components of the compound may contribute to its potential as an enzyme inhibitor.

Case Studies and Research Findings

  • Anticancer Screening : A novel anticancer compound was identified through screening drug libraries on multicellular spheroids, highlighting the importance of structural diversity in drug discovery .
  • Triazole Derivatives : Research has shown that mercapto-substituted triazoles exhibit chemopreventive and chemotherapeutic effects on cancer . This supports the hypothesis that our compound may share similar properties due to its structural components.
  • Inhibitory Studies : Kinetic studies on related compounds have demonstrated dual inhibitory effects against AChE and butyrylcholinesterase (BChE), suggesting a potential application in treating Alzheimer's disease .

Data Tables

Activity TypeRelated CompoundIC50 Value (μM)Reference
AnticancerTriazole Derivative6.2
AntibacterialTriazole DerivativeModerate
AChE InhibitionSimilar Compound10.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.